2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER
Beschreibung
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including material science, pharmaceuticals, and industrial chemistry. The unique structure of this compound, featuring both benzotriazole and dichlorobenzyl ether moieties, suggests potential for interesting chemical properties and applications.
Eigenschaften
Molekularformel |
C20H15Cl2N3O |
|---|---|
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
2-[2-[(3,4-dichlorophenyl)methoxy]-5-methylphenyl]benzotriazole |
InChI |
InChI=1S/C20H15Cl2N3O/c1-13-6-9-20(26-12-14-7-8-15(21)16(22)11-14)19(10-13)25-23-17-4-2-3-5-18(17)24-25/h2-11H,12H2,1H3 |
InChI-Schlüssel |
AUZVXKGXWRBFMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)N3N=C4C=CC=CC4=N3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)N3N=C4C=CC=CC4=N3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzotriazole Moiety: Starting with the synthesis of the benzotriazole ring through cyclization reactions involving ortho-substituted anilines and nitrous acid.
Etherification: The benzotriazole derivative can then be reacted with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) to form the ether linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzotriazole ring.
Reduction: Reduction reactions could target the nitro groups if present in the precursor molecules.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Photostabilizers: Benzotriazole derivatives are often used as UV stabilizers in polymers and coatings.
Catalysts: These compounds can act as ligands in coordination chemistry, facilitating various catalytic processes.
Biology and Medicine
Pharmaceuticals: Potential use as intermediates in the synthesis of drugs, particularly those targeting enzymes or receptors.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry
Material Science: Application in the development of advanced materials with specific optical or electronic properties.
Corrosion Inhibitors: Used to protect metals from corrosion, particularly in harsh environments.
Wirkmechanismus
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER would depend on its specific application. For example:
UV Stabilization: The benzotriazole moiety absorbs UV light, preventing degradation of the material.
Catalysis: The compound may coordinate with metal ions, altering their electronic properties and facilitating catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol: Similar structure but lacks the dichlorobenzyl ether group.
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl benzyl ether: Similar but with a benzyl group instead of dichlorobenzyl.
Uniqueness
The presence of both benzotriazole and dichlorobenzyl ether groups in 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER may confer unique properties, such as enhanced stability, specific reactivity, or improved performance in its applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
